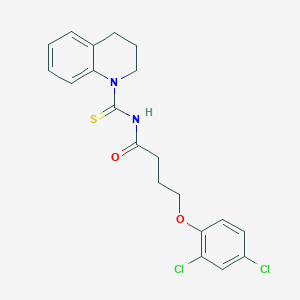
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a dichlorophenoxy group, a dihydroquinoline moiety, and a butanamide backbone, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dihydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the carbonothioyl group, and various catalysts that promote the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide shares similarities with other compounds that contain dichlorophenoxy and quinoline moieties, such as:
- 4-(2,4-dichlorophenoxy)butanoic acid
- N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)butanamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20Cl2N2O2S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)butanamide |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-15-9-10-18(16(22)13-15)26-12-4-8-19(25)23-20(27)24-11-3-6-14-5-1-2-7-17(14)24/h1-2,5,7,9-10,13H,3-4,6,8,11-12H2,(H,23,25,27) |
InChI Key |
KLGUYFXTBNEHDU-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















